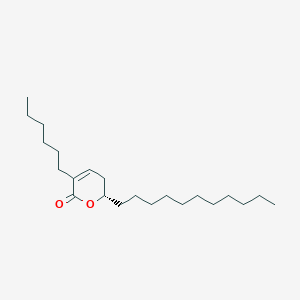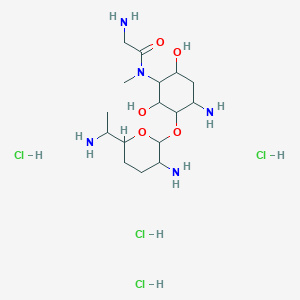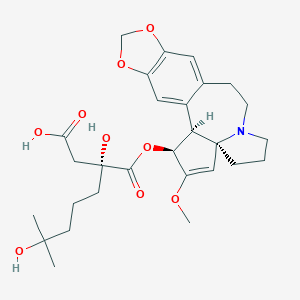
1-Benzhydrylazetidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Benzhydrylazetidine has been explored through various methods. Li et al. (2006) described an efficient two-step synthesis process starting from commercially available 1-benzhydrylazetidin-3-ol, highlighting a method that affords the compound in 72–84% yield (Li, Witt, Brandt, & Whritenour, 2006). Additionally, Reddy et al. (2010) developed an improved one-pot multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol with minimal impurities, showcasing the scalability and efficiency of their method (Reddy, Babu, Ganesh, Srinivasulu, Madhusudhan, & Mukkanti, 2010).
Molecular Structure Analysis
The molecular structure of compounds related to 1-Benzhydrylazetidine has been elucidated through various analytical techniques. Naveen et al. (2007) investigated the crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine, a related compound, revealing details about its monoclinic crystal class and chair conformation of the piperazine ring (Naveen, Sridhar, Prasad, Kumar, Prasad, Thimmegowda, & Rangappa, 2007).
Chemical Reactions and Properties
Chemical reactions involving 1-Benzhydrylazetidine and its derivatives are central to its functional utility in organic synthesis. Ishida et al. (2013) described the synthesis of benzosultams from N-arenesulfonylazetidin-3-ols via a rhodium-catalyzed rearrangement, highlighting the compound's versatility in complex chemical transformations (Ishida, Shimamoto, Yano, & Murakami, 2013).
Aplicaciones Científicas De Investigación
Chemical Synthesis
1-Benzhydrylazetidine is used in the field of chemical synthesis .
Application
1-Benzhydrylazetidine is used in the synthesis of 3-amino-1-benzhydrylazetidine, a functionality often found in compounds of therapeutic potential .
Method of Application
The synthesis of 3-amino-1-benzhydrylazetidine involves a two-step process. The first step involves reacting commercially available 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride in the presence of triethylamine in acetonitrile . The second step involves treating the resulting mesylate intermediate with ammonium hydroxide/isopropanol in a Parr reactor at approximately 70°C .
Results
The procedure yields the titled compound as a mono acetate salt in 72–84% yield .
Synthesis of 3-Amino-1-Benzhydrylazetidine
1-Benzhydrylazetidine is used in the synthesis of 3-amino-1-benzhydrylazetidine .
Application
3-Amino-1-benzhydrylazetidine is a functionality often found in compounds of therapeutic potential .
Method of Application
The synthesis of 3-amino-1-benzhydrylazetidine involves a two-step process. The first step involves reacting commercially available 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride in the presence of triethylamine in acetonitrile . The second step involves treating the resulting mesylate intermediate with ammonium hydroxide/isopropanol in a Parr reactor at approximately 70°C .
Results
The procedure yields the titled compound as a mono acetate salt in 72–84% yield .
Synthesis of Polypeptides
1-Benzhydrylazetidine-3-carboxylic Acid is used in the synthesis of polypeptides .
Application
1-Benzhydrylazetidine-3-carboxylic Acid is an intermediate in the synthesis of polypeptides .
Results
The specific results or outcomes of this application are not provided in the source .
Synthesis of 1-Benzhydrylazetidine-3-carbonitrile
1-Benzhydrylazetidine is used in the synthesis of 1-Benzhydrylazetidine-3-carbonitrile .
Application
1-Benzhydrylazetidine-3-carbonitrile is a compound that can be used in various chemical reactions .
Results
The specific results or outcomes of this application are not provided in the source .
Synthesis of 3-Amino-1-Benzhydrylazetidine
1-Benzhydrylazetidine is used in the synthesis of 3-amino-1-benzhydrylazetidine .
Application
3-Amino-1-benzhydrylazetidine is a functionality often found in compounds of therapeutic potential .
Method of Application
The synthesis of 3-amino-1-benzhydrylazetidine involves a two-step process. The first step involves reacting commercially available 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride in the presence of triethylamine in acetonitrile . The second step involves treating the resulting mesylate intermediate with ammonium hydroxide/isopropanol in a Parr reactor at approximately 70°C .
Results
The procedure yields the titled compound as a mono acetate salt in 72–84% yield .
Propiedades
IUPAC Name |
1-benzhydrylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-3-8-14(9-4-1)16(17-12-7-13-17)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHWVHNIAGJINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384381 | |
| Record name | 1-benzhydrylazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydrylazetidine | |
CAS RN |
107128-00-7 | |
| Record name | 1-benzhydrylazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Diphenylmethyl)azetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3Ar,6R,6aR)-2,2-dimethyl-4-oxo-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B26853.png)

![Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, oxime, [R-(E)]-(9CI)](/img/structure/B26863.png)










